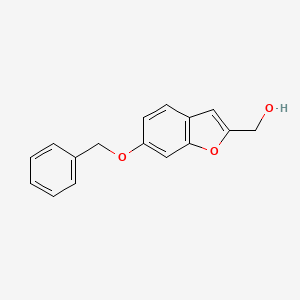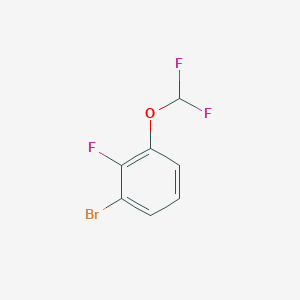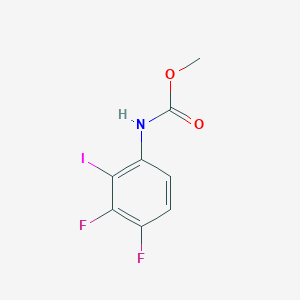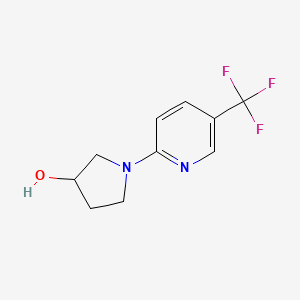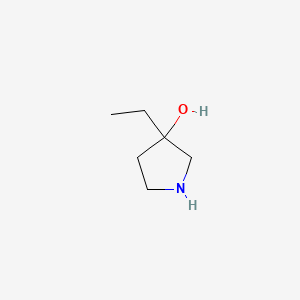
(2-Methoxyethyl)-(tetrahydro-pyran-4-ylmethyl)-amine
Übersicht
Beschreibung
“2-Methoxyethyl” is a term that refers to a chemical group consisting of a methoxy (OCH3) group attached to an ethyl (C2H5) group . This group is often found in various organic compounds and can contribute to their physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “2-Methoxyethyl” compounds can vary depending on the specific compound. For example, a study on thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane (PU) discusses the mechanical, thermal, and microstructural analyses of the compound . Another source provides the molecular formula and weight for 2-Methoxyethyl acetoacetate .Chemical Reactions Analysis
The chemical reactions involving “2-Methoxyethyl” compounds can also vary. For instance, 2-Methoxyethyl acetoacetate is involved in various chemical reactions, as indicated by its use as a solvent for many different purposes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxyethyl” compounds can vary. For example, 2-Methoxyethyl acetoacetate has a molecular formula of C7H12O4 . Another study discusses the mechanical and thermal properties of poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Organic Compounds :
- The compound has been used in the synthesis of various complex organic compounds. For instance, it played a role in the synthesis of p-aminobenzoic acid diamides, which are derived from 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine (Agekyan & Mkryan, 2015).
Magnetism and Coordination Chemistry :
- The compound is involved in creating complexes with metal ions, such as manganese(II), providing insights into coordination chemistry and magnetism. Research in this area is critical for developing new materials with specific magnetic properties (Jian-Zhong Wu et al., 2004).
Organic Chemistry and Synthesis :
- Its use in organic chemistry is seen in the synthesis of N,N'-disubstituted oxamides and N-aryloxamides, where it reacts with various nonaromatic amines and ethyl N-aryloxamates, showcasing its versatility in organic synthesis (Aghekyan et al., 2018).
Formation of Dendrimers :
- The compound was used in the formation of dendrimers having alternating aryl benzyl ether and tertiary amine generations, illustrating its role in the creation of complex, branched molecular structures (Pan & Ford, 1999).
Pharmaceutical Research :
- While excluding drug use and dosage, the compound's derivative structures have potential implications in pharmaceutical research, as seen in studies exploring their biological activity (Dgachi et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for “2-Methoxyethyl” compounds can depend on their specific applications. For instance, one study discusses the potential of poly (2-methoxyethyl acrylate) (PMEA) in mimicking original blood vessels through an antithrombogenic human umbilical vein endothelial cell (HUVEC) monolayer . Another study discusses the potential of molecular weight tuning to optimize poly (2-methoxyethyl acrylate) dispersion to enhance the aging resistance and anti-fouling behavior of denture base resin .
Eigenschaften
IUPAC Name |
2-methoxy-N-(oxan-4-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-11-7-4-10-8-9-2-5-12-6-3-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPKSVKXVIYDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B1399499.png)
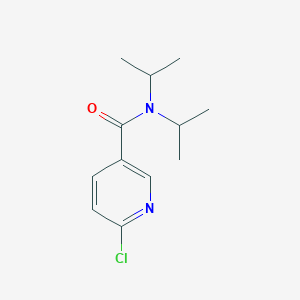
![Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399501.png)
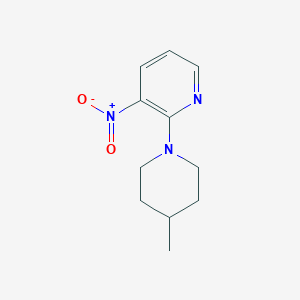
![Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1399504.png)

